An In-Depth Technical Guide to 2,2',6-Trichlorobiphenyl (PCB 19)
An In-Depth Technical Guide to 2,2',6-Trichlorobiphenyl (PCB 19)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Polychlorinated biphenyls (PCBs) represent a class of synthetic organic compounds that, due to their chemical stability and insulating properties, were once widely used in industrial applications. However, their persistence in the environment and adverse health effects have led to a global ban on their production. This guide focuses on a specific congener, 2,2',6-trichlorobiphenyl, also known as PCB 19. As a Senior Application Scientist, this document is intended to provide a comprehensive technical resource, amalgamating critical data on its chemical and physical properties, analytical methodologies, toxicological profile, and environmental fate. The information herein is curated to support researchers in their understanding of this compound and to provide a foundation for future investigations.
Chemical Identity and Structure
2,2',6-Trichlorobiphenyl is a member of the trichlorobiphenyl family, a subgroup of PCBs. Its unique chlorine substitution pattern dictates its physical, chemical, and toxicological properties.
CAS Number: 38444-73-4[1]
Molecular Formula: C₁₂H₇Cl₃[1][2]
Molecular Weight: 257.54 g/mol [2]
Synonyms: PCB 19, 2,2',6-Trichloro-1,1'-biphenyl[1]
Chemical Structure:
The structure of 2,2',6-trichlorobiphenyl consists of a biphenyl backbone with three chlorine atoms attached at the 2, 2', and 6 positions. The ortho-substituted chlorine atoms create steric hindrance, which restricts the rotation around the C-C bond connecting the two phenyl rings. This restricted rotation results in a non-planar conformation, a key determinant of its biological activity.[3]
Caption: Chemical structure of 2,2',6-trichlorobiphenyl (PCB 19).
Physicochemical Properties
The physicochemical properties of 2,2',6-trichlorobiphenyl are crucial for understanding its environmental transport, fate, and bioavailability. While specific experimental data for this congener can be limited, the following table summarizes key properties, with some values being representative of the broader PCB class.
| Property | Value | Source |
| Physical State | Oily liquid or solid | [4] |
| Color | Colorless to light yellow | [4] |
| Melting Point | 90-92 °C | [5] |
| Boiling Point | >300 °C | [5] |
| Flash Point | >100 °C | [5] |
| Water Solubility | Low; decreases with increased chlorination | [5] |
| Vapor Pressure | Low at room temperature | [6] |
| Log P (Octanol-Water Partition Coefficient) | 5.5 (Computed) | [1] |
PCBs, in general, are hydrophobic and lipophilic, leading to their partitioning into fatty tissues of organisms and sorption to organic matter in soil and sediment.[7] Their low water solubility and vapor pressure contribute to their persistence in the environment.[6][8]
Synthesis
The synthesis of specific PCB congeners like 2,2',6-trichlorobiphenyl is typically achieved through laboratory-scale chemical reactions rather than industrial production, which historically produced mixtures (e.g., Aroclors). A common synthetic route is the Suzuki coupling reaction, which involves the cross-coupling of an arylboronic acid with an aryl halide, catalyzed by a palladium complex.
For the synthesis of 2,2',6-trichlorobiphenyl, one could envision the coupling of 2,6-dichlorophenylboronic acid with 1-bromo-2-chlorobenzene or a similar combination of reactants. The Suzuki coupling is known for its high yield and tolerance of various functional groups, making it a suitable method for preparing specific PCB congeners for research purposes.[9]
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of PCBs due to its high sensitivity and selectivity, allowing for the separation and identification of individual congeners within complex mixtures.[10][11]
Sample Preparation
Effective sample preparation is critical for accurate quantification and involves extraction of the analyte from the sample matrix followed by cleanup to remove interfering substances.
Workflow for Sample Preparation:
Caption: General workflow for PCB sample preparation.
Step-by-Step Protocol for Extraction and Cleanup:
-
Extraction: The sample is extracted with a non-polar solvent such as hexane or a mixture of hexane and dichloromethane. For solid samples, techniques like Soxhlet extraction or accelerated solvent extraction (ASE) can be employed. Liquid-liquid extraction is used for aqueous samples.[12]
-
Cleanup: The extract is then passed through a chromatography column packed with an adsorbent like Florisil or silica gel. This step removes polar interferences that could affect the GC-MS analysis.[13]
-
Concentration: The cleaned-up extract is concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen to increase the analyte concentration before injection into the GC-MS.[12]
GC-MS Instrumentation and Parameters
The following table provides typical GC-MS parameters for the analysis of PCBs. Optimization of these parameters is essential for achieving good chromatographic resolution and sensitivity for 2,2',6-trichlorobiphenyl.
| Parameter | Typical Setting | Rationale |
| Gas Chromatograph | ||
| Column | DB-5ms (or equivalent) | A low-polarity column provides good separation of PCB congeners. |
| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column for trace analysis. |
| Inlet Temperature | 250-280 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial temp: 80-100°C, ramp to 300-320°C | A temperature gradient is necessary to elute congeners with a wide range of boiling points. |
| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces characteristic fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Increases sensitivity and selectivity by monitoring specific ions characteristic of the target analyte.[11] |
| Transfer Line Temp | 280-300 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp | 230-250 °C | Optimizes the ionization process. |
Toxicology and Health Effects
The toxicity of PCBs is highly dependent on the specific congener. While 2,2',6-trichlorobiphenyl is not considered one of the highly toxic "dioxin-like" PCBs, it still poses potential health risks.
Mechanism of Toxicity
The primary mechanism of toxicity for many PCBs involves interaction with the aryl hydrocarbon receptor (AhR). However, non-dioxin-like PCBs, such as 2,2',6-trichlorobiphenyl, are thought to exert their toxic effects through other mechanisms, which may include disruption of intracellular signaling pathways, interference with calcium homeostasis, and neurotoxic effects.[4]
Metabolism and Biotransformation
PCBs are metabolized in the liver by the cytochrome P450 enzyme system.[1][4] The metabolism of 2,2',6-trichlorobiphenyl is relatively slow due to the presence of ortho-chlorines, which hinder enzymatic attack. Metabolism typically involves hydroxylation to form hydroxylated PCBs (OH-PCBs), which can then be conjugated with glucuronic acid or sulfate to facilitate excretion.[6][14] However, the slow metabolism contributes to the bioaccumulation of this compound in fatty tissues.[1][4]
Metabolic Pathway of PCBs:
Caption: Generalized metabolic pathway of PCBs.
Health Effects
Exposure to PCBs has been associated with a range of adverse health effects. While specific data for 2,2',6-trichlorobiphenyl is limited, general health effects of PCB exposure include:
-
Dermal Effects: Chloracne, a severe skin condition, is a hallmark of high-level PCB exposure.[4]
-
Liver Damage: Changes in liver enzymes and liver damage have been observed in individuals with occupational exposure to PCBs.[5]
-
Neurodevelopmental Effects: In utero exposure to PCBs has been linked to developmental deficits in infants and children.[5]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified PCBs as carcinogenic to humans (Group 1).[5] The U.S. Environmental Protection Agency (EPA) also considers PCBs to be probable human carcinogens.[5][15]
Environmental Fate and Transport
The environmental persistence of 2,2',6-trichlorobiphenyl is a significant concern. Its chemical stability and hydrophobicity contribute to its long half-life in the environment.
Persistence and Degradation
PCBs are resistant to environmental degradation.[16] Lower chlorinated congeners, like 2,2',6-trichlorobiphenyl, are more susceptible to microbial degradation under aerobic conditions than highly chlorinated congeners. However, the presence of ortho-chlorines can hinder this process.[7] Photodegradation can also contribute to the breakdown of PCBs in the environment.[8]
Bioaccumulation and Biomagnification
Due to its lipophilic nature, 2,2',6-trichlorobiphenyl has a high potential for bioaccumulation in the fatty tissues of organisms.[17] This leads to biomagnification, where the concentration of the compound increases at successively higher levels in the food chain.[7] Aquatic organisms can accumulate PCBs from water, sediment, and their food.[7][17][18]
Safety, Handling, and Disposal
Proper safety precautions are essential when working with 2,2',6-trichlorobiphenyl.
GHS Classification
While a definitive GHS classification for 2,2',6-trichlorobiphenyl is not consistently reported, based on the data for similar trichlorobiphenyls, it should be handled as a substance that may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[4]
Personal Protective Equipment (PPE)
When handling 2,2',6-trichlorobiphenyl, the following PPE should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect clothing.
-
Respiratory Protection: In cases where aerosols or dust may be generated, a respirator with an appropriate cartridge should be used.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal
PCB waste is regulated, and disposal must be carried out in accordance with local, state, and federal regulations. Materials contaminated with 2,2',6-trichlorobiphenyl at concentrations of 50 ppm or greater are typically considered regulated PCB waste.[16] Approved disposal methods for PCB waste include high-temperature incineration in a TSCA-approved facility or disposal in a chemical waste landfill.[19]
Conclusion
2,2',6-Trichlorobiphenyl (PCB 19) is a persistent and bioaccumulative compound with potential health risks. This guide has provided a comprehensive overview of its chemical identity, properties, analytical methods, toxicology, and environmental fate. A thorough understanding of these aspects is crucial for researchers and scientists working with this compound and for assessing its impact on human health and the environment. Further research is needed to fully elucidate the specific toxicological profile and environmental behavior of this particular congener.
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